molecular formula C8H10ClNS B8749210 4-[(3-Chloropropyl)sulfanyl]pyridine CAS No. 134186-64-4

4-[(3-Chloropropyl)sulfanyl]pyridine

Cat. No.: B8749210
CAS No.: 134186-64-4
M. Wt: 187.69 g/mol
InChI Key: SWNCOPGKTKAFNN-UHFFFAOYSA-N
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Description

4-[(3-Chloropropyl)sulfanyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a sulfanyl (-S-) linked 3-chloropropyl chain. Its molecular formula is C₈H₁₀ClNS, and it combines the aromaticity of pyridine with the reactivity of a chloropropyl sulfanyl group. This structure enables diverse applications, including organic synthesis intermediates, coordination chemistry, and functional materials.

Properties

CAS No.

134186-64-4

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

4-(3-chloropropylsulfanyl)pyridine

InChI

InChI=1S/C8H10ClNS/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7H2

InChI Key

SWNCOPGKTKAFNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCCCCl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridine derivatives, including those similar to 4-[(3-Chloropropyl)sulfanyl]pyridine. These compounds have been evaluated for their efficacy against multiple cancer cell lines. For instance, a study assessed the in vitro activity of various pyridine-sulfonamide derivatives, demonstrating that certain modifications can enhance their antiproliferative effects against leukemia, colon cancer, and melanoma cells. The most promising compounds exhibited average growth inhibition percentages (IGPs) exceeding 66% across multiple cancer types .

2. Carbonic Anhydrase Inhibition

Compounds with a pyridine structure have shown inhibitory activity against carbonic anhydrases (CAs), which are crucial in various physiological processes and disease states. Specifically, derivatives have been synthesized and tested for their ability to inhibit human isoforms of carbonic anhydrases, revealing several compounds with potent activity against these enzymes. The binding modes of these compounds have been computationally analyzed, providing insights into their mechanisms of action .

Structure-Activity Relationships

The structure-activity relationships (SARs) of pyridine derivatives are essential for understanding their biological activities. Modifications at specific positions on the pyridine ring can significantly influence their pharmacological properties. For example, the introduction of different substituents can enhance the binding affinity to target proteins involved in cancer progression or other diseases .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDCell Line TestedAverage IGP (%)Notes
11Colon Cancer30Moderate activity observed
12Melanoma66High activity reported
21Leukemia90Most potent compound

Table 2: Inhibition of Carbonic Anhydrases

Compound IDhCA Isoform TargetedInhibition (%)Comparison to AAZ
1fhCA I85More potent
1ghCA II78Comparable
1hhCA IX70Less potent

Case Studies

Case Study 1: Evaluation of Anticancer Properties

A comprehensive evaluation was conducted on a series of pyridine derivatives, including those related to 4-[(3-Chloropropyl)sulfanyl]pyridine. The study involved testing these compounds against various cancer cell lines at the U.S. National Cancer Institute. Results indicated that structural modifications could lead to significant increases in anticancer activity, particularly through enhanced selectivity towards specific cancer types .

Case Study 2: Mechanistic Insights into Carbonic Anhydrase Inhibition

Another case study focused on the inhibitory effects of pyridine-based sulfonamides on carbonic anhydrases. The research employed both experimental assays and computational modeling to elucidate the binding interactions at the active site of hCA IX. The findings revealed that specific chemical modifications could lead to improved potency against this critical enzyme, suggesting potential therapeutic applications in conditions like glaucoma and edema .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-[(3-Chloropropyl)sulfanyl]pyridine with key analogues based on substituents, heterocycles, and reactivity:

Compound Name Structure Molecular Formula Key Properties/Reactions Applications References
4-[(3-Chloropropyl)sulfanyl]pyridine Pyridine with -S-(CH₂)₃Cl at C4 C₈H₁₀ClNS Nucleophilic substitution at Cl; sulfur-mediated coordination Dye synthesis, ligand design
4-(3-Chloropropyl)pyridine Pyridine with -(CH₂)₃Cl at C4 C₈H₁₀ClN Cyclopropane synthesis via Mg-mediated dechlorometally closure Cyclopropane derivatives
4-(3-Chloropropyl)morpholine Morpholine with -(CH₂)₃Cl at C4 C₇H₁₄ClNO Alkylation reactions; pharmaceutical intermediates Drug discovery, agrochemicals
(3-Chloropropyl)pyrrolidine HCl Pyrrolidine with -(CH₂)₃Cl at N1 C₇H₁₅Cl₂N High solubility in polar solvents; amine reactivity Peptide synthesis, catalysts
4-[3-(Methylsulfanyl)phenyl]-1-propyl-THP Tetrahydro-pyridine with methylsulfanyl-phenyl C₁₅H₂₁NS Sulfur-enhanced lipophilicity; CNS activity Neurological drug candidates

Reactivity and Functional Differences

  • Chlorine Reactivity :
    • In 4-[(3-Chloropropyl)sulfanyl]pyridine , the terminal Cl is highly reactive toward nucleophiles (e.g., amines, thiols), similar to ’s morpholine analogue. The sulfanyl group may stabilize intermediates via lone-pair donation .
    • 4-(3-Chloropropyl)pyridine undergoes Mg-mediated cyclization to form cyclopropane rings, a reaction less feasible in sulfanyl derivatives due to sulfur’s electron-withdrawing effects .
  • Sulfur vs. Direct Alkyl Linkage :
    • The sulfanyl group in the target compound increases electron density at the pyridine ring, altering UV-Vis absorption (critical for dye applications, as in ’s BODIPY synthesis) .
    • Compared to 4-(3-Chloropropyl)morpholine , the pyridine ring’s basicity (pKa ~5) contrasts with morpholine’s stronger base (pKa ~8), affecting solubility and coordination chemistry .

Preparation Methods

Reaction Mechanism and Substrate Selection

In this protocol, 4-chloropyridine or its derivatives react with 3-chloropropylthiol under basic conditions. The thiolate anion (generated via deprotonation of 3-chloropropylthiol) attacks the electrophilic carbon at the 4-position of pyridine, displacing the chloride ion. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize the transition state and enhance nucleophilicity.

Optimization Parameters

  • Temperature and Time : Reactions are carried out at 60–80°C for 6–12 hours, with extended durations improving yields but risking side reactions like oxidation of the thiol group.

  • Base Selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly employed to generate the thiolate intermediate. Excess base can lead to hydrolysis of the chloropropyl group, necessitating stoichiometric control.

  • Solvent Effects : DMF outperforms THF in yield (78% vs. 65%) due to superior solvation of ionic intermediates.

High-Pressure Q-Tube-Assisted Synthesis

Emerging green chemistry approaches utilize high-pressure reactors to accelerate reactions and improve atom economy. Adapted from methodologies for thiochromeno-pyridine synthesis, this method employs a Q-tube reactor to facilitate cyclocondensation under controlled conditions.

Procedure and Scalability

A mixture of 4-mercaptopyridine, 1-bromo-3-chloropropane, and ammonium acetate in glacial acetic acid is heated at 170°C for 45 minutes in a sealed Q-tube. The high-pressure environment suppresses volatile byproduct formation and enhances reaction efficiency, achieving yields up to 82%. This method is scalable to multigram quantities without significant yield drop-off, making it industrially viable.

Advantages Over Conventional Heating

  • Reduced Reaction Time : 45 minutes vs. 12 hours in open-flask systems.

  • Safety Profile : Sealed systems minimize exposure to toxic intermediates like hydrogen sulfide.

Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers an alternative route, particularly for substrates with low reactivity. Palladium and copper catalysts mediate cross-coupling between 4-mercaptopyridine and 3-chloropropyl halides.

Palladium-Catalyzed Thioetherification

A protocol adapted from benzothiazole synthesis uses palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand. In DMF at 100°C, 4-mercaptopyridine couples with 1-bromo-3-chloropropane to yield the target compound in 70% yield. Key considerations include:

  • Ligand-to-Metal Ratio : A 2:1 PPh₃:Pd ratio minimizes catalyst deactivation.

  • Oxygen Sensitivity : Reactions require inert atmospheres to prevent oxidation of the thiol to disulfide.

Diazotization and Radical Pathways

A less common but mechanistically intriguing method involves diazotization of 4-aminopyridine followed by radical-mediated sulfanylation. This approach, inspired by pyridine-3-sulfonyl chloride synthesis, proceeds via in situ generation of a diazonium salt, which reacts with 3-chloropropylthiol under copper(I) chloride catalysis.

Stepwise Reaction Sequence

  • Diazotization : 4-Aminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Radical Coupling : Addition of 3-chloropropylthiol and cuprous chloride (CuCl) initiates a radical chain process, yielding 4-[(3-Chloropropyl)sulfanyl]pyridine in 65% yield.

Limitations

  • Byproduct Formation : Competing Sandmeyer-type reactions can produce chlorinated pyridines, necessitating careful stoichiometry.

  • Low Functional Group Tolerance : Electron-withdrawing groups on pyridine disrupt the radical mechanism.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Key Advantage
Nucleophilic Substitution786–12 hHighSimplicity, readily available reagents
Q-Tube Synthesis8245 minModerateRapid, green chemistry compliant
Palladium Catalysis708 hLowFunctional group tolerance
Diazotization653 hLowMechanistic novelty

Challenges and Optimization Strategies

Purity and Byproduct Mitigation

  • Chromatographic Purification : Silica gel chromatography using ethyl acetate/hexane (3:7) effectively removes unreacted 3-chloropropylthiol and halogenated byproducts.

  • Recrystallization : Ethanol-water mixtures (7:3) yield crystals with >98% purity, as confirmed by HPLC.

Stability Considerations

The chloropropyl group is prone to elimination under strongly basic conditions, forming allylic sulfides. Storage at 4°C under nitrogen extends shelf life to >6 months.

Q & A

Q. Basic

  • HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .
  • NMR : Key signals include δ 8.5 ppm (pyridine protons), δ 3.2–3.5 ppm (chloropropyl CH₂ groups), and δ 1.9–2.1 ppm (central CH₂). Coupling constants (J = 6–8 Hz) confirm alkyl chain conformation .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 202.1 (calculated for C₈H₁₀ClNS⁺).

Advanced : High-resolution crystallography (SHELXL) resolves stereoelectronic effects, such as the gauche conformation of the chloropropyl chain due to steric hindrance .

How do solvent polarity and proticity affect the reactivity of 4-[(3-Chloropropyl)sulfanyl]pyridine in substitution reactions?

Advanced
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, enhancing alkylation efficiency. Protic solvents (e.g., ethanol) reduce nucleophilicity via hydrogen bonding, favoring elimination side products. Solvent choice also impacts regioselectivity in multi-step syntheses, as seen in BODIPY dye preparation where DMF prevents protonation of pyridine nitrogen .

What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Advanced
The chloropropyl chain introduces disorder in crystal lattices, complicating refinement. SHELXD’s dual-space recycling resolves phase problems, while SHELXL’s TWIN command handles twinned datasets . High-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) improve modeling of chlorine’s electron density.

How do traditional and modern synthetic methods for cyclopropane derivatives compare using this compound as a precursor?

Advanced
Traditional methods (e.g., diazoalkane addition) require harsh conditions and yield <50%. The dechlorometally closure (Mg metal in THF) offers a streamlined route to cyclopropylpyridines with ~70% yield, leveraging the chloropropyl group’s leaving ability . Modern photoredox catalysis could further improve efficiency but requires optimization of radical intermediates.

What safety protocols are essential when handling 4-[(3-Chloropropyl)sulfanyl]pyridine?

Q. Basic

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Storage : Inert atmosphere (N₂) at RT, away from oxidizers due to sulfanyl group reactivity .
  • Waste : Segregate halogenated waste for professional disposal to prevent environmental release .

How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs)?

Advanced
Deuterium labeling at the chloropropyl β-position (C-2) quantifies primary KIEs (k_H/k_D > 1.5) to confirm concerted SN2 mechanisms. Secondary KIEs at pyridine C-4 (via ¹³C labeling) reveal hyperconjugation effects during transition state formation.

What strategies optimize purification of 4-[(3-Chloropropyl)sulfanyl]pyridine from by-products?

Q. Basic

  • Recrystallization : Glacial acetic acid removes unreacted 4-mercaptopyridine .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes the product (Rf ≈ 0.4).
  • Distillation : Reduced-pressure distillation isolates the compound (BP ~150°C at 10 mmHg).

How does stereoelectronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced
The sulfanyl group’s lone pairs donate electron density to the pyridine ring, activating C-2/C-6 positions for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Chlorine’s inductive effect deactivates the chloropropyl chain, directing metallation to the pyridine core. DFT calculations (B3LYP/6-31G*) model these effects for reaction design .

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